molecular formula C15H8N2O6 B11519032 3-(2,4-Dinitrophenyl)-2H-chromen-2-one

3-(2,4-Dinitrophenyl)-2H-chromen-2-one

Cat. No.: B11519032
M. Wt: 312.23 g/mol
InChI Key: JYLPTNIAOYPVOY-UHFFFAOYSA-N
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Description

3-(2,4-Dinitrophenyl)-2H-chromen-2-one is a synthetic coumarin derivative of significant interest in biochemical and immunological research. Its structure, featuring a 2,4-dinitrophenyl (DNP) moiety, makes it a valuable compound for studying allergic response mechanisms. The DNP group is widely used to sensitize cells and induce a controlled immune response in experimental models . For instance, research on similar DNP-conjugated compounds demonstrates their critical role in activating mast cells via IgE-mediated pathways, allowing for the in-depth study of degranulation, release of biomarkers like β-hexosaminidase and histamine, and the production of pro-inflammatory cytokines such as IL-4, IL-13, and TNF-α . Furthermore, coumarin derivatives are extensively investigated for their diverse biological activities, which include anti-allergic, anti-inflammatory, and anti-bacterial properties, highlighting the potential of this compound as a core structure in pharmaceutical development . In analytical chemistry, derivatization of compounds with chromophores like the coumarin ring is a common strategy to enhance detection in methods such as liquid chromatography (LC), suggesting potential applications in developing novel analytical methods for detecting specific functional groups . This product is intended for research purposes by qualified scientists. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C15H8N2O6

Molecular Weight

312.23 g/mol

IUPAC Name

3-(2,4-dinitrophenyl)chromen-2-one

InChI

InChI=1S/C15H8N2O6/c18-15-12(7-9-3-1-2-4-14(9)23-15)11-6-5-10(16(19)20)8-13(11)17(21)22/h1-8H

InChI Key

JYLPTNIAOYPVOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

a. Synthetic Routes: One common synthetic route involves the reaction of hydrazine sulfate with 2,4-dinitrochlorobenzene. This yields 3-(2,4-dinitrophenyl)-2H-chromen-2-one . The reaction can be represented as follows:

2,4-dinitrochlorobenzene+hydrazine sulfateThis compound\text{2,4-dinitrochlorobenzene} + \text{hydrazine sulfate} \rightarrow \text{this compound} 2,4-dinitrochlorobenzene+hydrazine sulfate→this compound

b. Industrial Production: While industrial-scale production methods may vary, the synthesis typically follows similar principles. The compound is used as a precursor in the production of other chemicals.

Chemical Reactions Analysis

3-(2,4-Dinitrophenyl)-2H-chromen-2-one undergoes various reactions, including:

    Hydrazone Formation: It reacts with carbonyl compounds (aldehydes and ketones) to form dinitrophenylhydrazones.

    Oxidation and Reduction: Depending on reaction conditions, it can undergo oxidation or reduction processes.

    Substitution Reactions: The 2,4-dinitrophenyl group can participate in substitution reactions.

Scientific Research Applications

a. Chemistry:

    Analytical Chemistry: Used as a reagent for detecting carbonyl compounds.

    Organic Synthesis: Serves as a building block for more complex molecules.

b. Biology and Medicine: c. Industry:

    Chemical Industry: Used in the synthesis of other compounds.

    Research and Development:

Mechanism of Action

The exact mechanism by which 3-(2,4-Dinitrophenyl)-2H-chromen-2-one exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets and pathways, but further studies are needed.

Comparison with Similar Compounds

While there are no direct analogs, its unique combination of chromone and dinitrophenyl moieties sets it apart from other compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2,4-Dinitrophenyl)-2H-chromen-2-one and its derivatives?

  • Methodology :

  • Claisen-Schmidt Condensation : React 2-hydroxyacetophenone derivatives with 2,4-dinitrobenzaldehyde under acidic conditions (e.g., H₂SO₄) to form the chromen-2-one core .
  • Nucleophilic Aromatic Substitution : Introduce the dinitrophenyl group via substitution reactions on pre-synthesized chromen-2-one intermediates using 1-chloro-2,4-dinitrobenzene in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) .
  • Yield Optimization : Control reaction time (12–24 hours), stoichiometry (1:1.2 molar ratio of chromen-2-one precursor to dinitrophenylating agent), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can spectroscopic techniques (IR, NMR, UV-Vis) confirm the structure of this compound?

  • IR Spectroscopy : Identify key functional groups:

  • C=O stretching of the lactone ring (~1700 cm⁻¹) .
  • NO₂ symmetric/asymmetric stretching (1520 cm⁻¹ and 1350 cm⁻¹) .
    • ¹H/¹³C NMR : Assign signals using DEPT and HSQC:
  • Chromen-2-one protons: H-3 (δ 6.2–6.4 ppm, singlet), H-4 (δ 7.8–8.0 ppm, doublet) .
  • Dinitrophenyl protons: H-3' (δ 8.5–8.7 ppm), H-5' (δ 8.9–9.1 ppm) .
    • UV-Vis : Monitor π→π* transitions (λmax ~320–350 nm) influenced by the electron-withdrawing dinitrophenyl group .

Advanced Research Questions

Q. What challenges arise in interpreting X-ray crystallographic data for this compound, and how can SHELXL address them?

  • Challenges :

  • Disorder in the Dinitrophenyl Group : Dynamic disorder due to rotational flexibility around the C–C bond linking the chromen-2-one and dinitrophenyl moieties .
  • Twinned Crystals : Common in derivatives with bulky substituents, requiring twin-law refinement .
    • Solutions with SHELXL :
  • Use TWIN and BASF commands to model twinning and refine scale factors .
  • Apply restraints (e.g., SIMU, DELU) to manage anisotropic displacement parameters for disordered regions .
  • Example Refinement Metrics :
ParameterValue
R-factor<0.05
wR₂<0.12
Data/Parameter Ratio>15

Q. How does the 2,4-dinitrophenyl group influence the photophysical properties of chromen-2-one derivatives?

  • Mechanism :

  • Electron-Withdrawing Effect : Enhances intersystem crossing (ISC) via heavy-atom effect from nitro groups, increasing triplet-state population for potential applications in fluorescence quenching or phosphorescence .
  • Solvatochromism : Polar solvents stabilize charge-transfer transitions, causing red shifts in emission spectra (e.g., λem shifts from 450 nm in hexane to 520 nm in DMSO) .
    • Experimental Validation :
  • Time-resolved fluorescence spectroscopy to measure excited-state lifetimes (τ ~2–5 ns) .
  • DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals and predict electronic transitions .

Q. What strategies resolve contradictions between theoretical predictions and experimental biological activity data?

  • Case Study : Discrepancies in antioxidant activity assays (e.g., DPPH vs. FRAP):

  • Experimental Reassessment :
  • Validate purity via HPLC (≥98%) to exclude impurity-driven artifacts .
  • Test under controlled oxygen levels to prevent auto-oxidation .
  • Computational Adjustments :
  • Include solvent effects (e.g., PCM model) and explicit hydrogen-bonding networks in docking simulations .
  • Statistical Analysis : Use multivariate regression to correlate substituent Hammett constants (σ) with bioactivity trends .

Q. How can computational methods (DFT, molecular docking) complement experimental studies on reactivity?

  • Applications :

  • Reactivity Prediction : Calculate Fukui indices to identify electrophilic/nucleophilic sites for regioselective functionalization (e.g., C-3 vs. C-4 substitution) .
  • Enzyme Binding : Dock this compound into COX-2 active sites (PDB: 3LN1) using AutoDock Vina to predict binding modes and ΔG values .
    • Validation :
  • Compare computed IR spectra with experimental data to verify transition-state geometries .

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